K 259-2

Description

Scientific Context and Significance of K-259-2

The scientific significance of K-259-2 lies in its activity as a potent inhibitor of Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase. nih.gov Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), playing crucial roles in signal transduction pathways within cells. nih.gov The Ca2+ and calmodulin-dependent forms of this enzyme are particularly important in processes regulated by calcium signaling. nih.gov

Inhibitors of these enzymes are valuable tools in chemical and biological research for dissecting the roles of specific signaling pathways and investigating cellular functions. K-259-2, with its inhibitory effect on the Ca2+ and calmodulin-dependent phosphodiesterase, has been utilized to study calcium-mediated cellular events. nih.gov Research has indicated that K-259-2 may inhibit the enzyme not only through antagonism of calmodulin but potentially also through direct interaction with the enzyme itself.

Historical Perspective on the Discovery of K-259-2

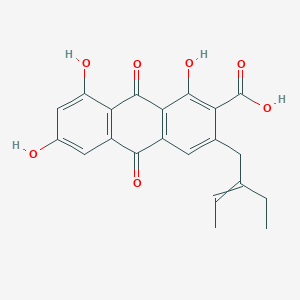

The discovery of K-259-2 originated from the screening of microbial metabolites for novel biologically active compounds. K-259-2 was isolated from the cultured broth of the microorganism Micromonospora olivasterospora, specifically strain K-259. nih.govgoogle.com The structure of K-259-2 was determined through chemical conversion and spectral studies to be 3-(2Z-2-ethyl-2-butenyl)-1,6,8-trihydroxy-anthraquinone-2-carboxylic acid. Reports on its structure and inhibitory activity against Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase were published in the scientific literature in the late 1980s. nih.gov The isolation from Micromonospora olivasterospora highlights the role of natural products from microorganisms as sources of chemically diverse and biologically active substances for research. nih.govgoogle.com

Detailed research findings on the inhibitory activity of K-259-2 include studies on its effect against enzyme preparations from bovine brain and heart. nih.gov The half-maximal inhibitory concentration (IC50) values demonstrate its potency against the Ca2+ and calmodulin-stimulated activity of the enzyme. nih.gov

| Enzyme Source (Bovine) | IC50 (µM) against Ca2+ and Calmodulin-Stimulated Activity |

| Brain | 6.6 |

| Heart | 2.9 |

Table 1: IC50 values of K-259-2 against Ca2+ and calmodulin-stimulated cyclic nucleotide phosphodiesterase. nih.gov

Studies also investigated the effect of K-259-2 on other enzyme activities, including the basal activity of the bovine brain enzyme (in the presence of EGTA), calmodulin-independent cyclic nucleotide phosphodiesterase from bovine heart, and protein kinase C from rat brain. nih.gov K-259-2 inhibited these activities to a lesser extent compared to the Ca2+ and calmodulin-stimulated phosphodiesterase activity. nih.gov

| Enzyme Activity | IC50 (µM) |

| Bovine Brain Phosphodiesterase (Basal Activity, with EGTA) | 27.4 |

| Bovine Heart Calmodulin-Independent Cyclic Nucleotide Phosphodiesterase | 40.7 |

| Rat Brain Protein Kinase C | 45.8 |

Table 2: IC50 values of K-259-2 against other enzyme activities. nih.gov

Further research indicated that the inhibition of calmodulin-activated phosphodiesterase by K-259-2 could be overcome by higher concentrations of calmodulin, and direct interaction between K-259-2 and calmodulin was observed using hydrophobic fluorescent probes.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H18O7 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

3-(2-ethylbut-2-enyl)-1,6,8-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid |

InChI |

InChI=1S/C21H18O7/c1-3-9(4-2)5-10-6-12-17(19(25)15(10)21(27)28)20(26)16-13(18(12)24)7-11(22)8-14(16)23/h3,6-8,22-23,25H,4-5H2,1-2H3,(H,27,28) |

InChI Key |

SYTAMFWHVQWAKV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CC)CC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |

Synonyms |

K 259-2 K-259-2 |

Origin of Product |

United States |

Isolation and Natural Origin of K 259 2

Microbial Production and Source Organism Identification

The production of K-259-2 is attributed to a specific microorganism, highlighting the rich biosynthetic capabilities of the microbial world.

K-259-2 was successfully isolated from the cultured broth of the bacterium Micromonospora olivasterospora. nih.gov This discovery was the result of screening microbial extracts for inhibitory activity against Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase. nih.gov The genus Micromonospora is well-documented as a prolific producer of a wide array of secondary metabolites, including various antibiotics and enzyme inhibitors. scispace.com The isolation of K-259-2 from the fermentation broth of this microorganism underscores the importance of this genus as a source for novel bioactive compounds. scispace.commdpi.com

The specific strain responsible for the production of K-259-2 has been identified as Micromonospora olivasterospora K-259. nih.gov This level of specificity is crucial in the field of natural product discovery, as the production of secondary metabolites can be highly strain-dependent. The designation "K-259" serves as a unique identifier for this particular isolate, distinguishing it from other strains of the same species.

Classification as a Microbial Metabolite

K-259-2 is classified as a microbial metabolite, a term used to describe organic compounds produced by microorganisms. nih.gov These metabolites can be categorized as either primary or secondary. Primary metabolites are essential for the growth of the organism, while secondary metabolites are not directly involved in growth but often have specialized functions, such as defense or signaling. K-259-2 falls into the category of a secondary metabolite. The structural characteristics of K-259-2, which includes an anthraquinone (B42736) moiety, are consistent with the diverse chemical structures often found in microbial secondary metabolites. nih.gov

Data Table: Summary of K-259-2 Origin

| Parameter | Description | Source |

| Producing Organism | Micromonospora olivasterospora | nih.gov |

| Specific Strain | K-259 | nih.gov |

| Source of Isolation | Cultured Broth | nih.gov |

| Compound Classification | Microbial Metabolite | nih.gov |

| Chemical Feature | Anthraquinone Moiety | nih.gov |

Chemical Composition and Core Structural Features of K 259 2

Identification of the Anthraquinone (B42736) Moiety

K-259-2 is fundamentally classified as an anthraquinone derivative. The anthraquinone framework is a distinctive three-ring aromatic system based on anthracene, with two ketone groups at positions 9 and 10. This core structure is a common scaffold in many natural and synthetic compounds, known for their diverse chemical and biological activities. The identification of K-259-2 as a member of this class is based on its isolation from microbial sources and subsequent structural analysis, which revealed this characteristic tricyclic quinone system.

Characterization as an Anionic Anthraquinone

A key feature of K-259-2 is its nature as an anionic metabolite. This characteristic implies that the anthraquinone core is substituted with one or more functional groups that are ionized under physiological conditions, carrying a net negative charge. While the precise molecular formula and the exact location and identity of these anionic substituents on the anthraquinone ring are not detailed in readily available literature, its classification as "anionic" is a critical aspect of its chemical identity. This property influences its solubility, polarity, and how it interacts with biological molecules.

Further research into the complete structural elucidation of K-259-2 would provide a more detailed understanding of its chemical composition, including its molecular weight and the specific arrangement of its atoms.

Biosynthetic Pathways of K 259 2

Investigations into Microbial Biosynthesis

K-259-2 is a natural product isolated from the fermentation broth of the microorganism Micromonospora olivasterospora K-259. nih.govresearchgate.net This indicates that Micromonospora olivasterospora is capable of producing K-259-2 through its metabolic processes. google.com The production of K-259-2 by Micromonospora olivasterospora involves culturing the microorganism in a suitable medium to accumulate the compound in the cultured broth, followed by recovery. google.com Conventional methods used for culturing Actinomyces strains can be employed for culturing Micromonospora strain K-259. google.com The medium can be synthetic or organic, provided it contains assimilable carbon and nitrogen sources, inorganic substances, and potentially vitamins or other substances that promote growth and/or K-259-2 production. google.com Fermentation is typically conducted under aerobic conditions, such as shaking or shaking with aeration, at a neutral pH and a temperature between 20°C and 40°C. google.com

Anthraquinones, such as K-259-2, are secondary metabolites found in various organisms, including bacteria, fungi, lichens, and plants. plos.orgfrontiersin.org In bacteria and fungi, anthraquinones are often biosynthesized via the polyketide pathway. frontiersin.orgresearchgate.netfu-berlin.de This pathway typically involves the assembly of acetate (B1210297) and malonyl-CoA units catalyzed by polyketide synthases (PKS). researchgate.netfu-berlin.de While specific details of the K-259-2 biosynthetic gene cluster and pathway in Micromonospora olivasterospora K-259 are not extensively detailed in the provided search results, the microbial origin and the presence of an anthraquinone (B42736) structure strongly suggest a polyketide-based biosynthesis.

Putative Enzymatic Steps in Anthraquinone Formation

The core structure of K-259-2 is an anthraquinone. jst.go.jpnih.gov Anthraquinone biosynthesis in microorganisms commonly proceeds through the polyketide pathway, which involves a series of enzymatic steps. frontiersin.orgresearchgate.netfu-berlin.de This pathway starts with an acetyl-CoA starter unit and involves successive condensations with malonyl-CoA extender units, catalyzed by a polyketide synthase (PKS). researchgate.net Type II PKS are often involved in the biosynthesis of aromatic polyketides like anthraquinones in bacteria and fungi. fu-berlin.denih.gov These enzymes work iteratively to build a polyketide chain. fu-berlin.de

Following the formation of the linear polyketide chain, cyclization and aromatization steps, often catalyzed by cyclases and aromatases, are required to form the basic anthraquinone ring system. Tailoring enzymes, such as hydroxylases, methyltransferases, and carboxylases, then modify the basic structure to yield the specific substitutions observed in K-259-2, such as the hydroxyl groups at positions 1, 6, and 8, the carboxylic acid at position 2, and the prenyl side chain at position 3. jst.go.jp

The attachment of the 3-(2Z-2-ethyl-2-butenyl) side chain is a key step in the biosynthesis of K-259-2. This prenyl group is likely derived from isopentenyl diphosphate (B83284) (IPP) or dimethylallyl diphosphate (DMAPP), which are universal building blocks for isoprenoids. researchgate.net In some biosynthetic pathways, prenyltransferases are responsible for attaching these units to aromatic scaffolds. The (Z) configuration of the double bond in the side chain suggests specific enzymatic control over this step.

While the precise sequence of enzymatic reactions leading to K-259-2 in Micromonospora olivasterospora K-259 has not been fully elucidated in the provided information, the general principles of microbial anthraquinone biosynthesis via the polyketide pathway, involving PKS, cyclases, aromatases, and various tailoring enzymes, are likely applicable.

Data Tables

Based on the provided information, a detailed step-by-step enzymatic pathway with specific enzyme names and intermediates for K-259-2 is not available. However, we can summarize the key features of the microbial production and the general enzymatic classes involved in anthraquinone biosynthesis.

Table 1: Microbial Production of K-259-2

| Feature | Details | Source Organism |

| Production Method | Fermentation in cultured broth | Micromonospora olivasterospora K-259 nih.govresearchgate.net |

| Culture Conditions | Aerobic, Neutral pH, 20-40°C | Micromonospora sp. google.com |

| Medium Components | Carbon source, Nitrogen source, Inorganic salts, Vitamins (optional) google.com | Micromonospora sp. google.com |

| Compound Isolation | Recovery from cultured broth | Micromonospora sp. google.com |

Table 2: Putative Enzymatic Classes in K-259-2 Anthraquinone Formation (Based on General Microbial Anthraquinone Biosynthesis)

| Enzymatic Class | Putative Role in K-259-2 Biosynthesis |

| Polyketide Synthase (PKS) | Catalyzes the condensation of acetyl-CoA and malonyl-CoA units to form the polyketide chain. frontiersin.orgresearchgate.netfu-berlin.denih.gov |

| Cyclase | Catalyzes the cyclization of the linear polyketide chain. |

| Aromatase | Catalyzes the aromatization of cyclic intermediates. |

| Hydroxylase | Catalyzes the addition of hydroxyl groups (e.g., at positions 1, 6, 8). |

| Methyltransferase | Catalyzes the addition of methyl groups (if any, though not explicitly stated for the core anthraquinone of K-259-2). |

| Carboxylase | Catalyzes the addition of a carboxyl group (at position 2). jst.go.jp |

| Prenyltransferase | Catalyzes the attachment of the prenyl side chain (at position 3). |

Chemical Synthesis and Structural Analogues of K 259 2

Total Synthesis Approaches for K-259-2

Total synthesis of natural products involves the complete chemical synthesis of a complex molecule from simpler, readily available precursors. For K-259-2, which contains an anthraquinone (B42736) moiety, synthetic efforts have explored different routes to construct this core structure and append the necessary functional groups and stereochemistry.

Reported First Synthetic Approaches

Early synthetic efforts towards K-259-2 have been reported, focusing on establishing feasible routes to the complex molecular architecture. One such approach has been described as the "First synthetic approach towards K-259-2, a unique calmodulin antagonist". google.co.krsemanticscholar.orgdntb.gov.uaacs.orgacs.org These initial studies laid the groundwork for understanding the chemical reactivity and transformations required to assemble the K-259-2 structure.

Regiospecific Synthesis Methodologies

Regiospecific synthesis, which controls the orientation of chemical reactions to yield a specific structural isomer, is crucial for the synthesis of complex molecules with multiple reactive sites like K-259-2. Methodologies focusing on the regiospecific construction of substituted aromatic systems, including anthraquinones, have been explored and are relevant to the synthesis of K-259-2. ucla.educapes.gov.brrsc.org These methods often involve controlled cycloaddition reactions or functionalization strategies to ensure the correct placement of substituents on the anthraquinone core.

Challenges and Strategies in Chemical Synthesis

The chemical synthesis of natural products like K-259-2 is often fraught with challenges, including the complexity of the molecular structure, the presence of multiple stereogenic centers, and the need for highly selective transformations. d-nb.infomit.edursc.org Strategies to overcome these challenges include the development of convergent synthesis routes, where multiple fragments of the molecule are synthesized separately and then coupled in a later step, and the use of protecting groups to selectively functionalize specific parts of the molecule. nih.govacs.org The design of efficient and stereoselective reactions is paramount to the successful total synthesis.

Design and Preparation of K-259-2 Analogues and Derivatives

The study of structural analogues and derivatives of natural products is a common strategy in medicinal chemistry to explore structure-activity relationships and potentially identify compounds with improved properties.

K-259-3 as a Methyl Ester Derivative

K-259-3 is described as a methyl ester derivative of K-259-2. nih.gov The preparation of such derivatives often involves simple chemical modifications of the parent compound, such as esterification of a carboxylic acid group. A trimethyl derivative of K-259-2, obtainable by methylation with diazomethane, has also been mentioned. google.com These modifications can alter the physical properties, metabolic stability, and biological activity of the compound.

Related Anthraquinone Metabolites with Similar Bioactivity (e.g., KS-619-1, KS-505a)

K-259-2 belongs to a class of anthraquinone metabolites that exhibit similar bioactivity, specifically as inhibitors of calmodulin-dependent cyclic nucleotide phosphodiesterase. nih.govnih.govuni.luscripps.edu Other related compounds include KS-619-1 and KS-505a. nih.govnih.govuni.luscripps.edunih.gov KS-619-1 is also an anthraquinone metabolite isolated from microorganisms and inhibits calmodulin-activated phosphodiesterase. nih.govnih.gov KS-505a, also known as Longestin, is another microbial metabolite with reported biological activity. nih.govscilit.comresearchgate.netresearchgate.net The structures of these related compounds share the core anthraquinone scaffold but may differ in the nature and position of substituents, leading to variations in their biological profiles.

Here are some interactive data tables based on the information presented:

Table 1: Key Information on K-259-2

| Property | Value | Source |

| Molecular Formula | C21H18O7 | invivochem.cn |

| Molecular Weight | 382.37 | invivochem.cn |

| Exact Mass | 382.105 | invivochem.cn |

| CAS Number | 102819-46-5 | invivochem.cn |

| PubChem CID | 6438946 | invivochem.cn |

| Structural Feature | Anthraquinone moiety | nih.govnih.gov |

| Origin | Micromonospora olivasterospora | nih.govvulcanchem.com |

Table 2: Related Anthraquinone Metabolites

| Compound Name | PubChem CID | Structural Features | Source Organism | Related Bioactivity | Sources |

| K-259-2 | 6438946 | Anionic anthraquinone | Micromonospora olivasterospora | Inhibitor of Ca2+/calmodulin-dependent phosphodiesterase | nih.govnih.govinvivochem.cnvulcanchem.com |

| K-259-3 | Not readily available | Methyl ester of K-259-2 | Microorganism | Inhibitor of calmodulin-dependent phosphodiesterase | nih.gov |

| KS-619-1 | Not readily available | Anthraquinone | Streptomyces californicus | Inhibitor of Ca2+/calmodulin-dependent phosphodiesterase | nih.govnih.gov |

| KS-505a | 3081782 | Anthraquinone (Longestin) | Microorganism | Antitrypanosomal characteristics, enzymatic formation | nih.govscilit.comresearchgate.netresearchgate.net |

Exploration of Structure-Activity Relationships (SAR) through Derivatives

The structure-activity relationship (SAR) of K-259-2 has been investigated, primarily focusing on its inhibitory activity against calmodulin-dependent cyclic nucleotide phosphodiesterase (CaM-PDE). K-259-2 is known to be a potent inhibitor of this enzyme invivochem.cn. Studies have shown that K-259-2 inhibits the Ca2+ and calmodulin-stimulated activity of enzyme preparations from sources such as bovine brain and heart .

Reported research indicates that K-259-2 exhibits varying degrees of inhibitory potency depending on the enzyme source. For example, the IC50 values for the effect of K-259-2 against Ca2+ and calmodulin-stimulated activity of enzyme preparations from bovine brain and heart were reported as 6.6 µM and 2.9 µM, respectively . In contrast, the basal activity (in the presence of EGTA) of the bovine brain enzyme, calmodulin-independent cyclic nucleotide phosphodiesterase from bovine heart, and protein kinase C from rat brain were inhibited to a lesser extent, with higher IC50 values .

| Enzyme Source (Activity) | IC50 (µM) |

| Bovine brain CaM-stimulated PDE | 6.6 |

| Bovine heart CaM-stimulated PDE | 2.9 |

| Bovine brain PDE (basal activity with EGTA) | 27.4 |

| Bovine heart calmodulin-independent PDE | 40.7 |

| Rat brain protein kinase C | 45.8 |

Biological Activity and Molecular Mechanisms of K 259 2

Inhibition of Cyclic Nucleotide Phosphodiesterase (PDE) Activity

K-259-2 exerts its biological activity primarily by inhibiting the function of cyclic nucleotide phosphodiesterases. These enzymes are responsible for hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers in various cellular processes. By inhibiting PDE activity, K-259-2 can lead to increased intracellular levels of these cyclic nucleotides, thereby influencing downstream signaling cascades.

Primary Target: Ca2+ and Calmodulin-Dependent Cyclic Nucleotide Phosphodiesterase (CaM-PDE)

Research has identified the primary target of K-259-2 as the calcium and calmodulin-dependent cyclic nucleotide phosphodiesterase (CaM-PDE), also known as PDE1 wikipedia.orgguidetopharmacology.orgnih.gov. This enzyme family (PDE1A, PDE1B, and PDE1C) is activated by the binding of calcium-saturated calmodulin (CaM) and is capable of hydrolyzing both cAMP and cGMP. The inhibitory effect of K-259-2 on CaM-PDE has been demonstrated in enzyme preparations from sources such as bovine brain and heart wikipedia.org.

Specificity and Potency of CaM-PDE Inhibition

K-259-2 exhibits potent inhibitory activity against CaM-PDE. Studies using enzyme preparations from bovine brain and heart reported IC50 values of 6.6 µM and 2.9 µM, respectively, for the inhibition of Ca2+ and calmodulin-stimulated enzyme activity wikipedia.org. In contrast, K-259-2 showed significantly less potency against the basal activity of the bovine brain enzyme (in the presence of EGTA) and other enzymes such as calmodulin-independent cyclic nucleotide phosphodiesterase from bovine heart and protein kinase C from rat brain, with IC50 values of 27.4 µM, 40.7 µM, and 45.8 µM, respectively wikipedia.org. This indicates a degree of specificity for the activated, CaM-bound form of the enzyme.

Modulation of Calmodulin-Activated Enzyme Activity

The inhibitory effect of K-259-2 on calmodulin-activated phosphodiesterase is influenced by the concentration of calmodulin guidetopharmacology.org. Higher concentrations of calmodulin are able to overcome the inhibition by K-259-2 guidetopharmacology.org. This suggests a close relationship between K-259-2's inhibitory mechanism and the interaction of calmodulin with the enzyme. Direct interaction between K-259-2 and calmodulin has been confirmed through experiments utilizing hydrophobic fluorescent probes guidetopharmacology.org.

Effect of Varying Calmodulin Concentrations on K-259-2 Efficacy

As noted, increasing the concentration of calmodulin in the reaction mixture reduces the inhibitory efficacy of K-259-2 on CaM-PDE guidetopharmacology.org. This observation supports the hypothesis that K-259-2 interferes with the activation mechanism involving calmodulin. The ability of excess calmodulin to counteract the inhibition suggests a competitive or interacting mode of action involving the binding of both K-259-2 and calmodulin to the enzyme or a related complex.

Here is a summary of IC50 values for K-259-2 against different enzyme activities:

| Enzyme Source and Activity | IC50 (µM) | Citation |

| Bovine brain CaM-PDE (Ca2+/CaM-stimulated) | 6.6 | wikipedia.org |

| Bovine heart CaM-PDE (Ca2+/CaM-stimulated) | 2.9 | wikipedia.org |

| Bovine brain PDE (basal, EGTA) | 27.4 | wikipedia.org |

| Bovine heart CaM-independent PDE | 40.7 | wikipedia.org |

| Rat brain Protein Kinase C | 45.8 | wikipedia.org |

Kinetic Analysis of Enzyme Inhibition

Kinetic studies have provided further insight into how K-259-2 inhibits CaM-PDE activity guidetopharmacology.org.

Competitive Inhibition with Respect to cAMP

Kinetic analysis of the inhibition of trypsin-activated phosphodiesterase by K-259-2 revealed a competitive mode of inhibition with respect to the substrate, cAMP guidetopharmacology.org. This indicates that K-259-2 competes with cAMP for binding to the active site of the enzyme. This competitive interaction with the substrate binding site contributes to the reduction in the rate of cAMP hydrolysis by CaM-PDE in the presence of K-259-2.

Differentiation from Classical Calmodulin Antagonists

K-259-2, along with the related anthraquinone (B42736) metabolite KS-619-1, has shown the capacity to inhibit the activation of bovine brain phosphodiesterase induced not only by calmodulin but also by sodium oleate (B1233923) or limited proteolysis. The potency of inhibition was reported to be almost equal across these different activation methods. nih.gov A distinguishing characteristic of the inhibition of calmodulin-activated phosphodiesterase by K-259-2 and KS-619-1 is that it can be overcome by increasing the concentration of calmodulin. nih.gov

Further studies have highlighted distinct interaction profiles for K-259-2 when compared to classical calmodulin antagonists. While the addition of phosphatidylserine (B164497) or sodium oleate to the reaction mixture was effective in reducing the inhibition of CaM-PDE by classical antagonists such as W-7, chlorpromazine, trifluoperazine, compound 48/80, or R-24571, these modulators had little to no effect on the inhibition mediated by K-259-2 or KS-619-1. nih.gov This observation suggests that, unlike the classical calmodulin antagonists, K-259-2 does not interact significantly with phosphatidylserine or sodium oleate. nih.gov

Proposed Modes of Interaction: Direct Calmodulin Binding and Direct Enzyme Interaction

Investigations into the molecular mechanisms of K-259-2's action suggest multiple modes of interaction. Direct interaction between K-259-2 (and KS-619-1) and calmodulin has been experimentally confirmed through the use of hydrophobic fluorescent probes. nih.gov This provides evidence for a direct binding event between the compound and calmodulin. In addition to this calmodulin antagonism, evidence suggests that these novel anthraquinone compounds may also inhibit the enzyme by interacting directly with the phosphodiesterase itself. nih.gov Kinetic analysis of the inhibition of trypsin-activated phosphodiesterase by K-259-2 indicated a competitive mode of inhibition with respect to the substrate, cyclic AMP (cAMP). nih.gov

Secondary Enzymatic Interactions

Beyond its primary effect on CaM-dependent phosphodiesterase, K-259-2 has also been shown to interact with other enzymatic targets, albeit generally with lower potency.

Inhibition of Protein Kinase C

K-259-2 has been reported to inhibit the activity of protein kinase C (PKC). nih.gov Studies using enzyme preparations from rat brain showed that the basal activity of protein kinase C was inhibited by K-259-2 with an IC50 value of 45.8 µM. nih.gov This indicates a less potent inhibitory effect on PKC compared to its action on Ca2+ and calmodulin-stimulated cyclic nucleotide phosphodiesterase. nih.gov

Effects on Basal Activity of Other Phosphodiesterases

K-259-2 also exhibits inhibitory effects on phosphodiesterase activity that is not stimulated by Ca2+ and calmodulin. The basal activity of bovine brain phosphodiesterase (measured in the presence of EGTA, which chelates Ca2+) was inhibited by K-259-2 with an IC50 of 27.4 µM. nih.gov Similarly, the calmodulin-independent cyclic nucleotide phosphodiesterase from bovine heart was inhibited, showing an IC50 of 40.7 µM. nih.gov These inhibitory effects on basal or calmodulin-independent phosphodiesterase activities are less pronounced than the inhibition observed for the Ca2+ and calmodulin-stimulated enzyme. nih.gov

The inhibitory effects of K-259-2 on various enzyme activities are summarized in the table below:

| Enzyme Preparation | Activation State | IC50 (µM) | Citation |

| Bovine brain phosphodiesterase | Ca2+/Calmodulin | 6.6 | nih.gov |

| Bovine heart phosphodiesterase | Ca2+/Calmodulin | 2.9 | nih.gov |

| Bovine brain phosphodiesterase | Basal (EGTA) | 27.4 | nih.gov |

| Bovine heart calmodulin-independent cyclic nucleotide PDE | Basal | 40.7 | nih.gov |

| Rat brain protein kinase C | Basal | 45.8 | nih.gov |

Interactions with Other Biological Targets (if reported)

Based on the available primary scientific literature, the primary reported biological targets and interactions of K-259-2 are focused on its inhibitory effects on Ca2+ and calmodulin-dependent cyclic nucleotide phosphodiesterase and, to a lesser extent, protein kinase C. No other specific biological targets for K-259-2 have been widely reported in the examined scientific literature.

Preclinical Research Methodologies and Model Systems for K 259 2

In Vitro Enzymatic Assays

In vitro enzymatic assays have been instrumental in characterizing the biochemical activity of K-259-2 and its inhibitory effects on various enzymes.

Use of Bovine Brain and Cardiac Tissue Preparations

Enzyme preparations derived from bovine brain and cardiac tissue have been utilized to assess the inhibitory potency of K-259-2 against Ca2+ and calmodulin-stimulated cyclic nucleotide phosphodiesterase activity. zhanggroup.orgzhanggroup.org These tissue sources are relevant due to the presence of CaM-PDE in both brain and heart tissues. zhanggroup.org Assays were also conducted to evaluate the effect of K-259-2 on the basal activity of the bovine brain enzyme, calmodulin-independent cyclic nucleotide phosphodiesterase from bovine heart, and protein kinase C from rat brain. zhanggroup.org

Determination of Half-Maximal Inhibitory Concentrations (IC50 values)

The inhibitory potency of K-259-2 has been quantified by determining its half-maximal inhibitory concentration (IC50) values against different enzyme preparations. For the Ca2+ and calmodulin-stimulated activity of enzyme preparations from bovine brain and heart, K-259-2 exhibited IC50 values of 6.6 µM and 2.9 µM, respectively. zhanggroup.orgzhanggroup.org The compound showed less potent inhibition against the basal activity of the bovine brain enzyme, calmodulin-independent cyclic nucleotide phosphodiesterase from bovine heart, and protein kinase C from rat brain, with IC50 values of 27.4 µM, 40.7 µM, and 45.8 µM, respectively. zhanggroup.org

The following table summarizes the IC50 values of K-259-2 against various enzyme preparations:

| Enzyme Source and Activity Type | IC50 (µM) | Citation |

| Bovine brain enzyme (Ca2+ and calmodulin-stimulated) | 6.6 | zhanggroup.orgzhanggroup.org |

| Bovine heart enzyme (Ca2+ and calmodulin-stimulated) | 2.9 | zhanggroup.orgzhanggroup.org |

| Bovine brain enzyme (basal activity) | 27.4 | zhanggroup.org |

| Bovine heart calmodulin-independent cyclic nucleotide phosphodiesterase | 40.7 | zhanggroup.org |

| Rat brain protein kinase C | 45.8 | zhanggroup.org |

Cell-Based Mechanistic Studies

Cell-based studies have been conducted to further investigate the mechanism of action of K-259-2.

Application of Hydrophobic Fluorescent Probes for Direct Interaction Confirmation

The interaction of K-259-2 with calmodulin has been investigated using hydrophobic fluorescent probes. zhanggroup.org This approach allows for the direct confirmation of binding between the compound and calmodulin. zhanggroup.org Hydrophobic fluorescent probes, such as ANS (anilino-1-naphthalene sulfonate), are known to exhibit enhanced fluorescence and a blue shift in hydrophobic environments, making them useful tools for studying interactions with proteins and identifying hydrophobic binding sites. Studies involving K-259-2 and a related compound, KS-619-1, confirmed a direct interaction with calmodulin using such probes. zhanggroup.org

Investigations in Defined Cell Lines (e.g., for PDE activity, protein kinase C activity)

Investigations into the effects of K-259-2 on PDE and protein kinase C activities have also been carried out, including studies utilizing preparations from rat brain for protein kinase C. zhanggroup.org While the specific cell lines used for all investigations involving K-259-2 are not detailed in the provided information, cell-based methods are a common approach in preclinical research to assess the effects of compounds on enzyme activity and cellular processes. K-259-2 was found to inhibit protein kinase C from rat brain, albeit at higher concentrations compared to its effect on CaM-PDE. zhanggroup.org

Non-Human In Vivo Model Systems for Mechanism Elucidation (if K-259-2 specifically studied)

Information regarding the specific use of non-human in vivo model systems for the elucidation of the mechanism of K-259-2 was not available in the provided search results. Preclinical in vivo studies are generally conducted to evaluate the potential efficacy and safety of drug candidates in living organisms and to understand their pharmacological mechanisms in a more complex biological context. However, the provided sources focus on the in vitro and cell-based studies of K-259-2's enzymatic inhibition and interaction with calmodulin.

Research Applications and Utility of K 259 2

Role as a Lead Compound for Mechanistic Pharmacology Studies

K-259-2's specific inhibitory activity against CaM-PDE highlights its potential role as a lead compound in mechanistic pharmacology studies. ijpsjournal.com Lead compounds are crucial starting points in the drug discovery process, used to understand the relationship between chemical structure and biological activity, and to investigate the mechanisms by which compounds interact with their targets. ijpsjournal.comnih.gov

The detailed studies on K-259-2's inhibition kinetics and its interaction with CaM and PDE enzymes provide valuable insights into the molecular mechanisms of CaM-PDE regulation and inhibition. This information can inform the design and synthesis of novel compounds with modified structures to explore structure-activity relationships and potentially develop more potent or selective inhibitors. ijpsjournal.comnih.gov The fact that K-259-2 is a naturally occurring compound isolated from a microorganism also makes it of interest as a potential template for synthetic modifications and further pharmacological investigations. nih.govgoogle.comjst.go.jpacs.org Mechanistic pharmacology studies using K-259-2 can contribute to a deeper understanding of the roles of CaM-PDEs in various physiological and pathological processes, potentially identifying these enzymes as therapeutic targets. mdpi.comnih.govmdpi.com

Future Research Trajectories for K 259 2

Advanced Structure-Activity Relationship (SAR) Elucidation for Enhanced Potency and Selectivity

Understanding the precise relationship between the chemical structure of K-259-2 and its biological activity is crucial for developing analogs with improved potency and selectivity. K-259-2 possesses an anthraquinone (B42736) moiety in its structure. nih.gov Studies have shown that it inhibits CaM-PDE by interacting directly with calmodulin (CaM) and potentially the enzyme itself, unlike some other CaM antagonists that interact with phospholipids (B1166683) or sodium oleate (B1233923). nih.gov

Future SAR studies should focus on systematically modifying the anthraquinone core and its substituents to determine their impact on inhibitory activity against different phosphodiesterase isoforms and other potential targets. This could involve:

Synthesis of K-259-2 analogs: Creating a library of compounds with variations in the side chain, hydroxyl group positions, and modifications to the quinone system.

Evaluation of inhibitory activity: Testing these analogs against purified CaM-PDE from various sources and other phosphodiesterase families to assess changes in potency and selectivity.

Computational modeling: Utilizing in silico methods, such as molecular docking and dynamics simulations, to predict binding modes and affinities of K-259-2 and its analogs to CaM and the enzyme. azolifesciences.com This can help guide the synthesis of more effective compounds.

Advanced SAR elucidation can lead to the design of novel inhibitors with tailored properties for specific research or therapeutic applications.

Identification and Characterization of Additional Biological Targets

While K-259-2 is known to inhibit CaM-PDE, research suggests it may have other biological targets. Initial studies indicated lesser inhibitory effects on the basal activity of bovine brain enzyme, calmodulin-independent cyclic nucleotide phosphodiesterase from bovine heart, and protein kinase C from rat brain at higher concentrations. nih.gov This suggests potential interactions with other enzymes or pathways.

Future research should aim to comprehensively identify and characterize these additional targets through:

Broad-spectrum enzyme screening: Testing K-259-2 against a wider range of kinases, phosphatases, and other enzyme classes.

Affinity chromatography and pull-down assays: Using immobilized K-259-2 to isolate and identify proteins it interacts with in cell lysates or tissue extracts.

Proteomic approaches: Employing techniques like activity-based protein profiling (ABPP) to identify enzymes that are covalently or non-covalently bound by K-259-2 in complex biological samples.

Cellular thermal shift assay (CETSA): Investigating direct binding of K-259-2 to proteins in their native cellular environment.

Identifying additional targets will provide a more complete understanding of K-259-2's biological profile and potential applications beyond CaM-PDE inhibition.

Innovation in Sustainable and Efficient Synthesis Methodologies

The initial isolation of K-259-2 was from the cultured broth of Micromonospora olivasterospora through fermentation techniques. nih.govvulcanchem.com While this is the natural source, developing sustainable and efficient synthetic or semi-synthetic methodologies could be beneficial for large-scale production, analog synthesis, and reducing reliance on fermentation yield.

Future research in this area could explore:

Total synthesis: Developing a complete synthetic route for K-259-2, potentially allowing for the introduction of specific modifications not easily achieved through fermentation. acs.orgsemanticscholar.orgacs.org

Semi-synthetic approaches: Utilizing the microbial fermentation to produce a key intermediate, which is then chemically modified to yield K-259-2 or its analogs.

Biocatalysis and enzyme engineering: Investigating the enzymes involved in the biosynthesis of K-259-2 in Micromonospora olivasterospora to potentially engineer more efficient microbial production strains or develop in vitro enzymatic synthesis methods.

Green chemistry principles: Incorporating sustainable practices into any developed synthesis route, such as using environmentally friendly solvents and reducing waste generation.

Innovative synthesis methods can improve the accessibility of K-259-2 and its derivatives for research and potential development.

Investigation of Broader Biological and Ecological Roles within its Producer Microorganism

K-259-2 is produced by Micromonospora olivasterospora. nih.govnih.gov The production of secondary metabolites like K-259-2 by microorganisms often serves specific biological or ecological purposes, such as defense against competitors, signaling, or mediating interactions within their environment. frontiersin.orgmdpi.comoup.com

Future research should investigate the role of K-259-2 within Micromonospora olivasterospora and its ecological niche:

Gene cluster identification: Locating and characterizing the gene cluster responsible for K-259-2 biosynthesis in the Micromonospora genome.

Functional studies: Using genetic tools to disrupt or overexpress genes in the biosynthesis cluster and observe the effect on K-259-2 production and the microorganism's phenotype.

Ecological studies: Investigating the presence and concentration of K-259-2 in the natural habitat of Micromonospora olivasterospora and its potential interactions with other microorganisms or organisms.

Signaling roles: Exploring whether K-259-2 acts as a signaling molecule for the producer organism or other microbes. frontiersin.org

Understanding the natural function of K-259-2 can provide insights into its biological activities and potential applications.

Potential for Developing Novel Research Probes for Cellular Signaling Pathways

Given its inhibitory activity against CaM-PDE and potential interaction with other targets, K-259-2 could serve as a valuable research tool to study cellular signaling pathways. nih.govnih.govnih.gov CaM-PDEs play crucial roles in regulating intracellular cyclic nucleotide levels, which are key secondary messengers in numerous signaling cascades.

Future research can explore the development of K-259-2-based research probes:

Synthesis of labeled K-259-2: Creating fluorescent, radioactive, or affinity-tagged versions of K-259-2 to track its distribution, binding sites, and cellular uptake. mayoclinic.org

Development of immobilized probes: Coupling K-259-2 to solid supports for affinity purification of interacting proteins.

Application in cell biology studies: Using K-259-2 and its probes to investigate the specific roles of CaM-PDE isoforms in different cellular processes and signaling networks.

Investigating downstream effects: Studying how K-259-2 treatment affects the activity of other components in calcium and cyclic nucleotide signaling pathways.

Developing K-259-2 into specific and reliable research probes can significantly contribute to the understanding of complex cellular signaling events.

Q & A

Basic Research Questions

Q. How can I formulate a research question to investigate the properties of K 259-2?

- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population/Problem, Intervention, Comparison, Outcome) to structure your question. For example:

- Feasibility: Assess resource availability (e.g., synthesis protocols, analytical tools).

- Novelty: Identify gaps in existing literature via systematic reviews .

- Relevance: Align with broader scientific goals (e.g., mechanisms of action, structural analogs).

- Refine the question iteratively to ensure precision and testability .

Q. What experimental design principles apply to studying this compound’s physicochemical properties?

- Methodological Answer :

- Define clear objectives (e.g., solubility, stability under varying conditions).

- Use controlled variables (temperature, pH) and replicates to ensure reliability.

- Incorporate blinding or randomization to minimize bias in measurements.

- Reference protocols from primary literature for analogous compounds, ensuring reproducibility via detailed documentation of synthesis and characterization steps .

Q. How should I conduct a literature review for this compound?

- Methodological Answer :

- Use databases (PubMed, SciFinder) with Boolean operators (e.g., "this compound" AND "kinetics") .

- Prioritize primary sources for experimental data and systematic reviews for critical appraisals.

- Organize findings into thematic categories (e.g., synthesis methods, biological activity) and identify contradictions or consensus .

Advanced Research Questions

Q. How do I resolve contradictions in published data on this compound’s bioactivity?

- Methodological Answer :

- Perform meta-analysis to quantify variability across studies.

- Evaluate methodological differences (e.g., assay conditions, cell lines) .

- Conduct replication studies with standardized protocols and error analysis (e.g., confidence intervals, p-values) .

- Use sensitivity analysis to identify parameters most affecting outcomes .

Q. What strategies integrate multi-omics data (e.g., transcriptomics, metabolomics) with this compound’s mechanisms?

- Methodological Answer :

- Apply systems biology approaches (e.g., pathway enrichment analysis) to link omics datasets.

- Use tools like KNIME or Cytoscape for network visualization.

- Validate hypotheses with targeted experiments (e.g., CRISPR knockouts, enzyme assays) .

Q. How can I ensure reproducibility in this compound’s synthesis and characterization?

- Methodological Answer :

- Document all steps in structured protocols (e.g., IUPAC guidelines) .

- Include negative controls and reference standards in experiments.

- Publish raw data and statistical codes in supplementary materials .

- Use collaborative platforms (e.g., Zenodo) for data sharing and version control .

Q. What validation methods are critical for computational models predicting this compound’s interactions?

- Methodological Answer :

- Perform cross-validation (e.g., k-fold) to assess model generalizability.

- Compare predictions with empirical data (e.g., binding assays, crystallography).

- Report performance metrics (RMSE, AUC-ROC) and uncertainty ranges .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.